N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
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Overview
Description
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a complex organic compound characterized by the presence of a sulfonyl group, an oxazinan ring, and a diamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzenesulfonyl chloride, which is then reacted with an oxazinan derivative to form the intermediate compound. This intermediate is further reacted with N-propylethanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism by which N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzenesulfonyl chloride: A precursor in the synthesis of the compound.
N-propylethanediamide: Another component used in the synthesis.
Oxazinan derivatives: Compounds with similar ring structures that may exhibit comparable chemical properties.
Uniqueness
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O7S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-28-16)29(24,25)13-6-7-14(26-2)15(11-13)27-3/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUVJAXYIFCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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